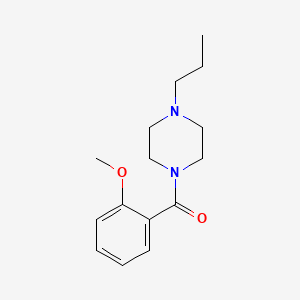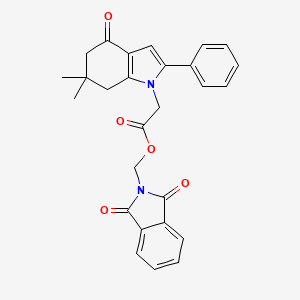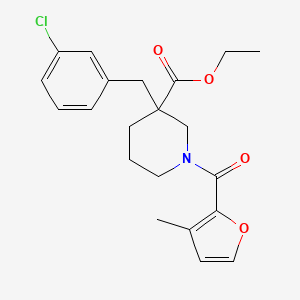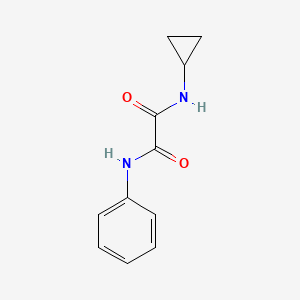![molecular formula C22H33NO7 B5006483 [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid](/img/structure/B5006483.png)
[2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzoate group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid can be achieved through several synthetic routes. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . This reaction is reversible and typically requires heating to drive the reaction to completion.
Another approach involves the use of acid chlorides, which react with alcohols to yield esters and hydrochloric acid . This method often requires the addition of a base, such as pyridine, to neutralize the resulting acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using specialized equipment to control reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have diverse biological activities and are used in various medicinal applications.
Indole Derivatives: Known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
What sets [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[2-(diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C2H2O4/c1-5-21(6-2)14-16-12-18(22)20(3,4)13-17(16)24-19(23)15-10-8-7-9-11-15;3-1(4)2(5)6/h7-11,16-18,22H,5-6,12-14H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOGIOAPHIXVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CC(C(CC1OC(=O)C2=CC=CC=C2)(C)C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5006411.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5006414.png)
![N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate](/img/structure/B5006415.png)
![N-(2-bromophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5006418.png)


![4-(2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5006453.png)
![2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B5006461.png)
![3-[(2-chloro-4-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5006476.png)

![N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide](/img/structure/B5006490.png)



